- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
Cas no 937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde)

937400-07-2 structure
Produktname:3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
CAS-Nr.:937400-07-2
MF:C11H9FN2O
MW:204.200365781784
MDL:MFCD13180648
CID:832236
PubChem ID:70700842
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE
- 3-fluoro-4-(4-methylimidazol-1-yl)benzaldehyde
- Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-
- Benzaldehyde,3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-
- PFMQXOURKMPGNP-UHFFFAOYSA-N
- 5941AC
- AX8237636
- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (ACI)
- 937400-07-2
- MFCD13180648
- CS-13978
- EN300-1293212
- AKOS016007133
- SCHEMBL758449
- DTXSID30743635
- CS-B0187
-
- MDL: MFCD13180648
- Inchi: 1S/C11H9FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-7H,1H3
- InChI-Schlüssel: PFMQXOURKMPGNP-UHFFFAOYSA-N
- Lächelt: O=CC1C=C(F)C(N2C=C(C)N=C2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 204.07000
- Monoisotopenmasse: 204.06989108g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 237
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 34.9
- XLogP3: 1.6
Experimentelle Eigenschaften
- Dichte: 1.21
- Siedepunkt: 362.1°C at 760 mmHg
- Flammpunkt: 172.8°C
- Brechungsindex: 1.579
- PSA: 34.89000
- LogP: 2.13230
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187021-1g |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95%+ | 1g |
$358 | 2024-07-19 | |
eNovation Chemicals LLC | Y1228265-1g |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95% | 1g |
$400 | 2024-06-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-500mg |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |
937400-07-2 | 98% | 500mg |
¥1706.00 | 2024-04-24 | |
abcr | AB555777-1g |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde; . |
937400-07-2 | 1g |
€496.10 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-1g |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |
937400-07-2 | 98% | 1g |
¥2464.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-250MG |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95% | 250MG |
¥ 620.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057862-100mg |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde |
937400-07-2 | 98% | 100mg |
¥525.00 | 2024-04-24 | |
Chemenu | CM187021-1g |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95+% | 1g |
$1199 | 2021-08-05 | |
eNovation Chemicals LLC | D767768-500mg |
Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)- |
937400-07-2 | 95+% | 500mg |
$230 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3866-5G |
3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde |
937400-07-2 | 95% | 5g |
¥ 9,655.00 | 2023-04-04 |
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C; 90 °C → rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → reflux; 16 h, reflux
Referenz
- Preparation of imidazole derivatives as antifungal agents, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 16 h, 110 °C
Referenz
- 1-Cyanopyrrolidine compounds as USP30 inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, 110 °C
Referenz
- Preparation of phenylimidazole derivatives and analogs for use as gamma-secretase modulators, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; heated
Referenz
- Discovery and Optimization of a Novel Triazole Series of GPR142 Agonists for the Treatment of Type 2 DiabetesACS Medicinal Chemistry Letters, 2016, 7(12), 1107-1111,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C; 100 °C → rt
1.2 Reagents: Ethanol Solvents: Water
1.2 Reagents: Ethanol Solvents: Water
Referenz
- Preparation of triazole derivatives for treating Alzheimer's disease and related conditions, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 90 °C
Referenz
- Preparation of 3-[4-(imidazoliumyl)benzylidene]piperidin-2-one and 2-[4-(imidazoliumyl)benzylidene]morpholin-3-one derivatives as prodrug of cinnamide compounds, World Intellectual Property Organization, , ,
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Raw materials
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Preparation Products
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Verwandte Literatur
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
937400-07-2 (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde) Verwandte Produkte
- 2228666-02-0(4-methylthiophene-3-sulfonyl fluoride)
- 2137994-01-3(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 60578-17-8(3-Iodothyroacetic Acid)
- 2580219-72-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazolo3,4-bpyridine-5-carboxylic acid)
- 1805059-74-8(4-(Difluoromethyl)-3-hydroxy-2-methoxy-5-methylpyridine)
- 117153-30-7(4-Methylphenyl 2-Azido-2-deoxy-3,4,6-tri-O-4-chlorobenzyl-1-thio-Beta-D-galactopyranoside)
- 1284225-61-1(cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid)
- 63501-05-3(5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine)
- 1176625-91-4(2(1H)-Quinoxalinone, 3,4-dihydro-3-[(1S)-1-methylpropyl]-, (3S)-)
- 474257-18-6(1-(2,4-dichlorophenoxy)-3-4-(2-methoxyphenyl)piperazin-1-ylpropan-2-ol dihydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937400-07-2)3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Reinheit:99%
Menge:1g
Preis ($):268.0